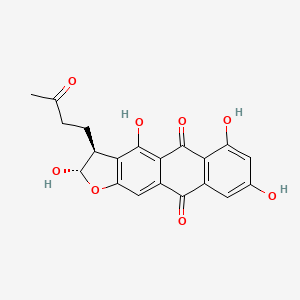
Hydroxyversicolorone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxyversicolorone is an anthrafuran that is 2,3-dihydroanthra[2,3-b]furan-5,10-dione substituted at positions 2, 4, 6 and 8 by hydroxy groups and at position 3 by a 3-oxobutyl group. It has a role as a metabolite. It is an anthrafuran, a polyphenol, a lactol and a member of p-quinones. It is a conjugate acid of a hydroxyversicolorone(1-).
Applications De Recherche Scientifique
1. Public Discourse and Scientific Research Challenges
Hydroxyversicolorone, particularly in the context of COVID-19, has been a subject of significant public discourse and scientific research challenges. Sattui et al. (2020) in "Swinging the pendulum: lessons learned from public discourse concerning hydroxychloroquine and COVID-19" critically assess the events that led to the widespread use of hydroxychloroquine for COVID-19 treatment and prophylaxis. They emphasize the importance of mindful and rigorous data acquisition and interpretation for an effective pandemic response, underscoring the implications of rapid and premature promotion of results on global crisis management and public trust (Sattui et al., 2020).
2. Methodological Quality of Research
The methodological quality of research concerning hydroxyversicolorone, especially in the context of COVID-19, has been questioned. Alexander et al. (2020) highlight that the existing research methodology is generally poor, with very sparse and poor reporting, which impacts decision-making priorities. This critique emphasizes the need for robust and comparative clinical research for evidence-informed decision-making in the context of high-mortality human coronaviruses (Alexander et al., 2020).
3. Ethical Review of Off-Label Use
The ethical review of off-label use of hydroxyversicolorone during the COVID-19 pandemic is another significant area of study. Li et al. (2022) investigate the ethical considerations surrounding off-label research of hydroxychloroquine during the pandemic. They emphasize the importance of standardizing application, implementation, and ethical review processes to minimize risk, highlighting the necessity of rigorous and prudent research to ensure optimal outcomes (Li et al., 2022).
4. Hydroxychloroquine in Rheumatic Diseases
Beyond COVID-19, hydroxyversicolorone has been studied for its role in rheumatic diseases. A randomized study on the effect of withdrawing hydroxychloroquine sulfate in systemic lupus erythematosus (SLE) indicated that patients on hydroxychloroquine are less likely to have clinical flare-ups. This study underscores the drug's effectiveness in managing symptoms of SLE (The New England journal of medicine, 1991).
5. Impact on Insulin Sensitivity and Lipid Parameters
In rheumatoid arthritis patients without diabetes, hydroxyversicolorone's impact on insulin sensitivity and lipid parameters was studied by Solomon et al. (2014). This research highlights its potential role in reducing the risk of developing diabetes mellitus in patients with rheumatoid arthritis (Solomon et al., 2014).
Propriétés
Numéro CAS |
111975-78-1 |
|---|---|
Nom du produit |
Hydroxyversicolorone |
Formule moléculaire |
C20H16O8 |
Poids moléculaire |
384.3 g/mol |
Nom IUPAC |
(2S,3S)-2,4,6,8-tetrahydroxy-3-(3-oxobutyl)-2,3-dihydronaphtho[2,3-f][1]benzofuran-5,10-dione |
InChI |
InChI=1S/C20H16O8/c1-7(21)2-3-9-15-13(28-20(9)27)6-11-16(19(15)26)18(25)14-10(17(11)24)4-8(22)5-12(14)23/h4-6,9,20,22-23,26-27H,2-3H2,1H3/t9-,20-/m0/s1 |
Clé InChI |
JGXCLZAVTLWCBF-LXGOIASLSA-N |
SMILES isomérique |
CC(=O)CC[C@@H]1[C@H](OC2=C1C(=C3C(=C2)C(=O)C4=C(C3=O)C(=CC(=C4)O)O)O)O |
SMILES |
CC(=O)CCC1C(OC2=C1C(=C3C(=C2)C(=O)C4=C(C3=O)C(=CC(=C4)O)O)O)O |
SMILES canonique |
CC(=O)CCC1C(OC2=C1C(=C3C(=C2)C(=O)C4=C(C3=O)C(=CC(=C4)O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B1195958.png)
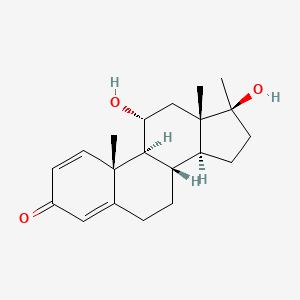

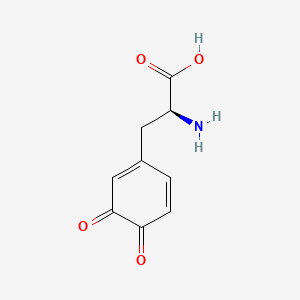
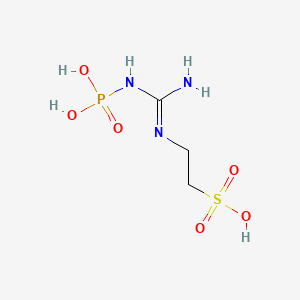
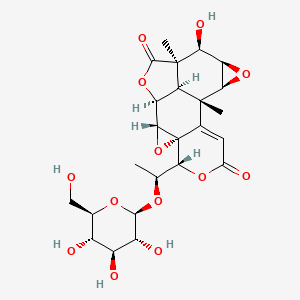
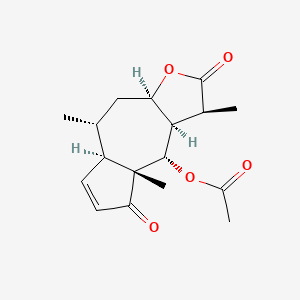
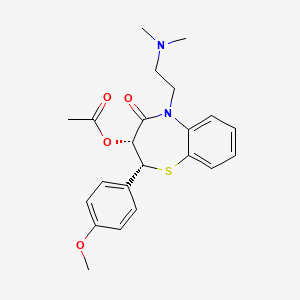
![N-[amino(imino)methyl]piperidine-1-carboximidamide](/img/structure/B1195973.png)
